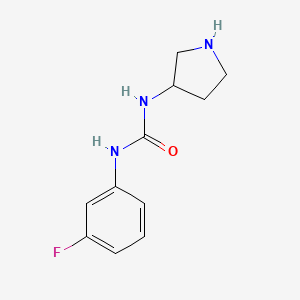

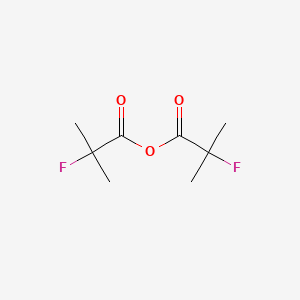

![molecular formula C9H15NO2 B12087884 (1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12087884.png)

(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S,2S,5R)-6,6-ジメチル-3-アザビシクロ[3.1.0]ヘキサン-2-カルボン酸メチルは、ビシクリック環系内に窒素原子を含むユニークな構造を持つビシクリック化合物です。

合成方法

合成経路と反応条件

(1S,2S,5R)-6,6-ジメチル-3-アザビシクロ[3.1.0]ヘキサン-2-カルボン酸メチルの合成は、通常、以下の手順を含みます。

出発物質: 合成は、ビシクリックケトンやアミンなどの適切な前駆体から始まります。

環化: 前駆体は、環化してビシクリック構造を形成します。このステップは、多くの場合、環の閉鎖を促進するために強酸または強塩基を使用します。

官能基修飾:

精製: 最終生成物は、再結晶またはクロマトグラフィーなどの手法を用いて精製され、目的の化合物を高純度で得ます。

工業的製造方法

この化合物の工業的製造には、上記と同様の手順を用いた大規模合成が用いられることがありますが、収率と効率を高めるために最適化されています。これには、連続フロー反応器、自動合成装置、および先進的な精製方法を使用して、品質とスケーラビリティを確保することが含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a bicyclic ketone or an amine.

Cyclization: The precursor undergoes cyclization to form the bicyclic structure. This step often involves the use of strong acids or bases to facilitate the ring closure.

Functional Group Modification:

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as described above but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification methods to ensure consistent quality and scalability.

化学反応の分析

反応の種類

(1S,2S,5R)-6,6-ジメチル-3-アザビシクロ[3.1.0]ヘキサン-2-カルボン酸メチルは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することで、追加の官能基を導入できます。

還元: 水素化リチウムアルミニウムなどの試薬を用いた還元反応では、エステル基をアルコールに変換できます。

置換: 求核置換反応は、ビシクリック構造内の窒素原子または他の反応性部位で起こることがあります。

一般的な試薬と条件

酸化: 過マンガン酸カリウム、三酸化クロム、その他の酸化剤。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

置換: アミン、チオール、ハロゲン化物などの求核剤。

生成される主な生成物

酸化: カルボン酸またはケトンの形成。

還元: アルコールの形成。

置換: さまざまな官能基を持つ置換誘導体の形成。

科学研究への応用

(1S,2S,5R)-6,6-ジメチル-3-アザビシクロ[3.1.0]ヘキサン-2-カルボン酸メチルは、いくつかの科学研究への応用があります。

医薬品化学: この化合物は、特に生物学的標的に対する相互作用能力から、薬物設計におけるファーマコフォアとしての可能性について研究されています。

有機合成: 天然物や医薬品などのより複雑な分子の合成のためのビルディングブロックとして役立ちます。

生物学的試験: 研究者は、酵素阻害剤または受容体リガンドとしての可能性など、生物系への影響を調査しています。

工業的応用: この化合物は、新しい材料や化学プロセスの開発に用いられます。

科学的研究の応用

(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biological Studies: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

作用機序

(1S,2S,5R)-6,6-ジメチル-3-アザビシクロ[3.1.0]ヘキサン-2-カルボン酸メチルの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ビシクリック構造により、高い特異性で結合部位に適合し、酵素活性を阻害したり、受容体機能を調節したりすることが可能になります。正確な経路と分子標的は、特定の用途と使用状況によって異なります。

類似化合物との比較

類似化合物

(1R,2S,5S)-6,6-ジメチル-3-アザビシクロ[3.1.0]ヘキサン-2-カルボン酸: 構造的特徴は似ていますが、立体異性体が異なる、密接に関連する化合物です。

(1S,2S,3S,5R)-(+)-イソピノカンフェイラミン: 潜在的な生物活性を有する別のビシクリックアミンです。

ユニークさ

(1S,2S,5R)-6,6-ジメチル-3-アザビシクロ[3.1.0]ヘキサン-2-カルボン酸メチルは、その特定の立体異性体と官能基によってユニークであり、これにより独特の化学的および生物学的特性が生まれます。

特性

分子式 |

C9H15NO2 |

|---|---|

分子量 |

169.22 g/mol |

IUPAC名 |

methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |

InChI |

InChI=1S/C9H15NO2/c1-9(2)5-4-10-7(6(5)9)8(11)12-3/h5-7,10H,4H2,1-3H3/t5-,6-,7+/m1/s1 |

InChIキー |

KCIDWDVSBWPHLH-QYNIQEEDSA-N |

異性体SMILES |

CC1([C@H]2[C@@H]1[C@H](NC2)C(=O)OC)C |

正規SMILES |

CC1(C2C1C(NC2)C(=O)OC)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

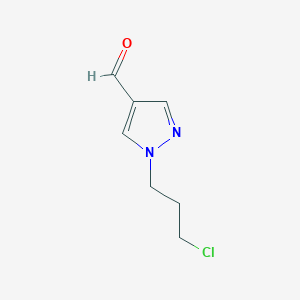

![1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12087859.png)

![1-{2,7-Diazaspiro[3.5]nonan-7-yl}-2-methylpropan-1-one](/img/structure/B12087871.png)